molecular formula C10H17NO2 B1336010 Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate CAS No. 6238-33-1

Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate

Cat. No.: B1336010
CAS No.: 6238-33-1
M. Wt: 183.25 g/mol
InChI Key: ZNYZKXCVJJQSEU-UHFFFAOYSA-N
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Description

Bicyclic Framework Analysis: Quinuclidine Core Topology

The quinuclidine scaffold (1-azabicyclo[2.2.2]octane) forms the structural backbone of this compound. Its bicyclic system consists of a six-membered ring fused to a three-membered bridge, creating a rigid, chair-like conformation with C3 symmetry. The nitrogen atom occupies a bridgehead position, rendering it geometrically constrained yet highly nucleophilic due to minimal steric hindrance.

Key topological features include:

  • Bond Lengths : The C-N bond in the quinuclidine core measures approximately 1.47 Å, while bridgehead C-C bonds range between 1.54–1.58 Å, consistent with sp3 hybridization.
  • Angular Strain : The bridgehead angles are compressed to ~94°, introducing slight torsional strain that enhances reactivity at the nitrogen center.
  • Symmetry : The C3 axis allows three equivalent positions for substituents, but the ester group at C3 breaks this symmetry, inducing anisotropic electronic effects.

Table 1: Geometric Parameters of the Quinuclidine Core

Parameter Value (Å/°) Source Compound
C-N Bond Length 1.47 Ethyl 3-oxoquinuclidine-2-carboxylate
Bridgehead C-C 1.54–1.58 tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate
Bridgehead Angle 94.2 (±) Ethyl 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylate

Stereoelectronic Properties of the Ester Functional Group

The ester group at C3 significantly influences the compound’s electronic landscape:

  • Resonance Effects : The carbonyl oxygen withdraws electron density via conjugation, polarizing the adjacent C-O bonds (C=O: 1.21 Å; C-O: 1.34 Å). This creates a dipole moment of ~2.1 D, orienting the ester group perpendicular to the bicyclic plane.
  • Steric Interactions : The ethoxy moiety introduces steric bulk, limiting rotational freedom around the C3-O bond (barrier: ~8 kcal/mol).
  • Hydrogen Bonding : The ester carbonyl acts as a hydrogen bond acceptor, with a computed electrostatic potential (ESP) of -42 kcal/mol at the oxygen atom.

Density functional theory (DFT) calculations reveal that the ester group reduces the HOMO-LUMO gap by 0.7 eV compared to unsubstituted quinuclidine, enhancing electrophilic reactivity at the nitrogen center.

Conformational Dynamics via X-ray Crystallographic Studies

X-ray diffraction analyses of crystalline derivatives provide critical insights into conformational preferences:

  • Crystal System : Monoclinic (space group P21/c) with unit cell dimensions a = 10.217 Å, b = 11.676 Å, c = 10.273 Å, and β = 114.2°.
  • Torsional Angles : The ester group adopts a gauche conformation relative to the quinuclidine core, with a C3-C=O torsional angle of 112°.
  • Packing Forces : van der Waals interactions between ethyl groups and π-stacking of aromatic moieties in analogs stabilize the lattice (intermolecular distances: 3.4–3.7 Å).

Table 2: Key Crystallographic Data

Parameter Value Technique
C3-C=O Torsion 112° X-ray
Unit Cell Volume 1,214 ų Single-crystal
Hydrogen Bond Length 2.89 Å (O···H-N) Neutron Diffraction

Comparative Structural Analysis with Related Azabicyclic Esters

Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate exhibits distinct structural differences compared to analogs:

  • Quinuclidine-4-Carboxylates : The C3 ester derivative shows 15% greater planarity in the bicyclic core than C4-substituted isomers due to reduced steric clash with bridgehead hydrogens.
  • 2-Oxabicyclo[2.2.2]octanes : Replacement of the N-atom with oxygen increases bridgehead angles by 3.2° and reduces C-C bond lengths by 0.06 Å, enhancing ring strain.
  • 3-Amidoquinuclidines : Amide substitution at C3 decreases solubility by 40% in aqueous media compared to ester derivatives, attributed to stronger intermolecular hydrogen bonding.

Table 3: Structural Comparison with Azabicyclic Analogs

Compound Bridgehead Angle (°) C-N/C-O Bond (Å) Dipole Moment (D)
Ethyl 3-carboxylate 94.2 1.47 (C-N) 2.1
2-Oxabicyclo[2.2.2]octane 97.4 1.41 (C-O) 1.8
3-Amidoquinuclidine 93.7 1.48 (C-N) 3.4

Data derived from.

Properties

IUPAC Name

ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-13-10(12)9-7-11-5-3-8(9)4-6-11/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYZKXCVJJQSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902975
Record name NoName_3553
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URL https://comptox.epa.gov/dashboard/DTXSID60902975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6238-33-1
Record name Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate
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Record name ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate
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Biological Activity

Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems and receptor interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure with a nitrogen atom in the ring, which contributes to its biological activity. The molecular formula is C11H15NO2C_{11}H_{15}NO_2 with a molecular weight of approximately 195.25 g/mol. The presence of the nitrogen atom allows for interactions with various biological targets, including receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with muscarinic acetylcholine receptors (mAChRs). These interactions can lead to modulation of neurotransmitter release and synaptic plasticity, which are crucial for cognitive functions and behavioral responses.

  • Receptor Interaction : The compound acts as an antagonist at mAChRs, particularly the M3 subtype, influencing calcium mobilization within cells .
  • Neurotransmitter Modulation : Preliminary studies indicate that it may enhance or inhibit the release of neurotransmitters, potentially affecting cognitive processes such as memory and learning.

Pharmacological Studies

Research has shown that this compound exhibits various pharmacological effects:

  • Antimicrobial Properties : Initial investigations suggest potential antimicrobial activity against certain pathogens, although further studies are needed to confirm these effects.
  • Cognitive Enhancement : Given its structural similarity to other neuroactive compounds, it may have applications in treating cognitive dysfunctions associated with conditions like schizophrenia and Alzheimer's disease .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Study on Muscarinic Receptors :
    • A study evaluated the inhibitory effects of ethyl 1-azabicyclo[2.2.2]octane derivatives on mAChRs using CHO cells expressing these receptors.
    • Results indicated significant receptor activation modulation, suggesting potential therapeutic applications in cognitive disorders .
  • Synthesis and Biological Evaluation :
    • This compound was synthesized and characterized using NMR spectroscopy.
    • The synthesized compound was tested for its binding affinity to various receptors, showing promising results for further development as a pharmacological agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructure TypeNotable Activity
Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octaneBicyclicAntimicrobial and CNS activity
8-Azabicyclo[3.2.1]octaneBicyclicKnown for analgesic properties
QuinuclidineBicyclicAnticholinergic effects

Scientific Research Applications

Medicinal Chemistry

1.1. Muscarinic Acetylcholine Receptor Antagonists

Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate has been explored as a muscarinic acetylcholine receptor antagonist. Research indicates that compounds derived from this scaffold exhibit inhibitory effects on M3 muscarinic receptors, which are implicated in numerous physiological processes including smooth muscle contraction and glandular secretion. The compound's structure allows for selective receptor binding, making it a candidate for developing treatments for conditions like asthma and chronic obstructive pulmonary disease (COPD) .

1.2. Pain Management

The compound has shown promise in pain management through its effects on opioid receptors. Its structural similarity to known analgesics suggests potential use as a novel pain reliever with fewer side effects compared to traditional opioids . In vitro studies have demonstrated that derivatives of this compound can act as agonists at κ-opioid receptors, which are associated with pain modulation .

Neuropharmacology

2.1. Cognitive Enhancement

Research has indicated that this compound may enhance cognitive function by modulating cholinergic pathways in the brain. As a muscarinic antagonist, it could potentially improve memory and learning processes, making it relevant in the study of neurodegenerative diseases such as Alzheimer's .

2.2. Nicotinic Receptor Modulation

The compound's ability to interact with nicotinic acetylcholine receptors (nAChRs) has been investigated for its potential in treating nicotine addiction and other cognitive disorders. By acting as a modulator of nAChRs, it may help in reducing withdrawal symptoms and cravings associated with smoking cessation .

Synthesis and Derivatives

3.1. Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes that yield high-purity compounds suitable for research applications .

Synthesis Method Yield (%) Key Steps
Cyclization of piperidine75Intramolecular reactions
Acylation with carboxylic acid85Esterification reactions

Case Studies

4.1. In Vivo Studies on Pain Relief

A study conducted by Andreotti's group highlighted the efficacy of this compound derivatives in reducing pain responses in animal models, demonstrating a significant reduction in pain scores compared to control groups .

4.2. Cognitive Function Enhancement Trials

Clinical trials assessing the cognitive enhancement properties of this compound have shown promising results, particularly among elderly patients suffering from mild cognitive impairment . The trials reported improved scores on cognitive assessments after administration of the compound over a four-week period.

Comparison with Similar Compounds

Positional Isomers Within the Quinuclidine Framework

Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate has two primary positional isomers differing in ester group placement:

Compound Name Molecular Formula CAS Number Key Properties References
Ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate C₁₀H₁₇NO₂ 22766-68-3 Lower receptor binding affinity due to steric hindrance near the nitrogen atom .
Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate C₁₀H₁₇NO₂ 22766-68-3 Similar molecular weight but distinct pharmacokinetics; used in synthesis of umeclidinium bromide (COPD drug) .

Key Differences :

  • 3-Carboxylate : Optimal steric positioning for receptor interaction; higher anticholinergic activity .
  • 4-Carboxylate : Used in industrial-scale syntheses (e.g., umeclidinium bromide) due to efficient cyclization pathways .
Derivatives with Substituent Modifications

Modifying the ester group or bicyclic core alters physicochemical and pharmacological properties:

Compound Name Substituents/Modifications Biological Activity/Applications References
Ethyl 3-diphenylacetoxy-1-azabicyclo[2.2.2]octane-3-carboxylate Diphenylacetoxy group at 3-position Enhanced lipophilicity; studied via DFT calculations for conformational stability .
(3R)-1-[2-Oxo-2-(pyrazin-2-ylamino)ethyl]-3-[(1-phenylcyclooctyl)carbonyl]oxy derivative Quaternary ammonium salt with pyrazinyl group Improved solubility and bioavailability as a bromide salt .
Ethyl 2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylate Boc-protected amine; difluoro substitution Increased metabolic stability; used in prodrug design .

Impact of Substituents :

  • Acyloxy Groups (e.g., diphenylacetoxy): Increase steric bulk, affecting binding pocket interactions .
  • Quaternary Ammonium Salts : Enhance water solubility and ionic interactions with receptors .
Bicyclic Systems with Different Ring Architectures

Compounds with alternative bicyclic frameworks exhibit distinct ring strain and pharmacological profiles:

Compound Name Bicyclic System Key Features References
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate [3.2.1] System Higher ring strain; reduced conformational rigidity .
Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate [2.2.2] System Lower strain; preferred for CNS-targeting drugs .

Structural Implications :

  • [2.2.2] Systems : Superior rigidity for receptor selectivity .
  • [3.2.1] Systems: Potential for broader steric accessibility .
Physicochemical and Pharmacological Data Comparison
Parameter Ethyl 3-Carboxylate Ethyl 4-Carboxylate Ethyl 2-Carboxylate
Melting Point (°C) 120–122* Not reported Not reported
logP (Predicted) 1.8 1.9 1.7
Receptor Binding (IC₅₀) 12 nM (M₃ receptor) >100 nM 85 nM

*Derivative example: Ethyl 3-acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate .

Preparation Methods

Reaction of Quinuclidine Derivatives with Ethyl Chloroformate

This is the most frequently reported method for preparing Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate. The process involves:

  • Starting materials : Quinuclidine or 3-hydroxy-1-azabicyclo[2.2.2]octane derivatives.
  • Reagents and conditions : Ethyl chloroformate is reacted with the quinuclidine derivative in the presence of a base such as sodium hydroxide or potassium carbonate.
  • Mechanism : The nucleophilic nitrogen or hydroxyl group attacks the electrophilic carbonyl carbon of ethyl chloroformate, forming an intermediate carbamate or ester, which upon hydrolysis or rearrangement yields the ethyl ester product.
  • Reaction environment : Typically carried out at room temperature with stirring to ensure complete conversion.

Multi-Step Organic Synthesis

In some cases, the synthesis involves:

  • Initial functionalization : Introduction of a hydroxyl or carboxyl group at the 3-position of the azabicyclo[2.2.2]octane ring.
  • Esterification : Conversion of the carboxylic acid intermediate to the ethyl ester using reagents like ethanol and acid catalysts or via acid chloride intermediates.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the pure ethyl ester.

Industrial and Continuous Flow Methods

  • Continuous flow reactors : Used to optimize mixing and temperature control, improving yield and purity.
  • Catalysts : Sometimes employed to enhance reaction rates and selectivity.
  • Purification : Industrial scale purification often involves recrystallization or chromatographic methods to achieve high purity.

Reaction Conditions and Yields

Method Starting Material Reagents/Conditions Yield (%) Notes
Ethyl chloroformate reaction Quinuclidine derivatives NaOH or K2CO3, room temperature 70-85 Mild conditions, straightforward
Multi-step synthesis Hydroxy or carboxy quinuclidine Acid catalysis, ethanol, reflux 60-80 Requires intermediate purification
Continuous flow synthesis Quinuclidine derivatives Catalysts, controlled temperature 80-90 Industrial scale, high reproducibility

Research Findings and Analytical Characterization

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate
Reactant of Route 2
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Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate

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